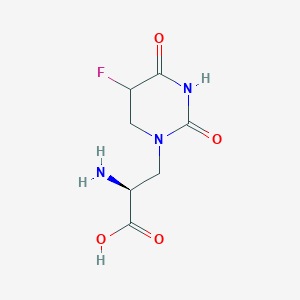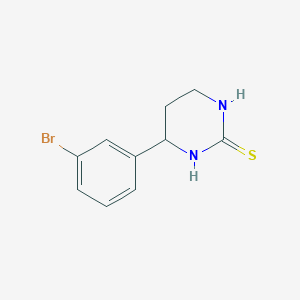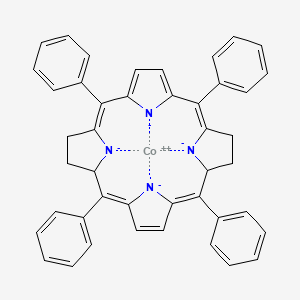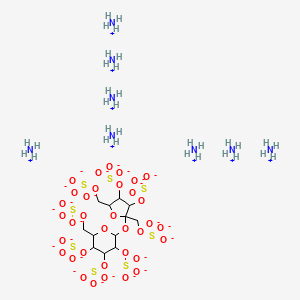
,3,4,6-Tetra-O-sulfo-beta-D-fructofuranosyl alpha-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octaammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose Octasulfate, Ammonium Salt is a chemical compound with the molecular formula C12H46N8O35S8 and a molecular weight of 1119.06 g/mol . It is a derivative of sucrose, where all the hydroxyl groups are replaced by sulfate groups, and the compound is neutralized with ammonium ions. This compound is known for its use in various scientific and industrial applications, particularly in the field of medicine as a reference standard for the drug sucralfate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose Octasulfate, Ammonium Salt typically involves the sulfation of sucrose. One common method is the reaction of sucrose with chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure complete sulfation of the sucrose molecule.
Industrial Production Methods
In industrial settings, the production of Sucrose Octasulfate, Ammonium Salt can involve the use of sulfur trioxide-pyridine complexes or chlorosulfonic acid in organic solvents . The resulting sulfated sucrose is then neutralized with ammonium hydroxide to form the ammonium salt. The process may also involve purification steps to obtain the compound in high purity and yield .
化学反応の分析
Types of Reactions
Sucrose Octasulfate, Ammonium Salt can undergo various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under specific conditions.
Reduction: Although less common, reduction reactions can occur, particularly in the presence of strong reducing agents.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized sucrose derivatives .
科学的研究の応用
Sucrose Octasulfate, Ammonium Salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of Sucrose Octasulfate, Ammonium Salt, particularly in its role as a component of sucralfate, involves the formation of a protective gel layer on mucosal surfaces . This gel layer adheres to ulcerated areas, providing a barrier against acid, pepsin, and bile salts. The compound’s sulfate groups interact with proteins and other molecules on the mucosal surface, enhancing its protective effects .
類似化合物との比較
Similar Compounds
Similar compounds to Sucrose Octasulfate, Ammonium Salt include:
- Sucrose Octasulfate Sodium Salt
- Sucrose Octasulfate Potassium Salt
- Sucrose Octasulfate Octakistriethylammonium Salt (TASOS)
Uniqueness
Sucrose Octasulfate, Ammonium Salt is unique due to its specific ammonium ion neutralization, which imparts distinct solubility and stability properties compared to its sodium and potassium counterparts . Additionally, the ammonium salt form is particularly useful in pharmaceutical applications due to its compatibility with various drug formulations .
特性
分子式 |
C12H46N8O35S8-16 |
|---|---|
分子量 |
1119.1 g/mol |
IUPAC名 |
octaazanium;trioxido-[4-(trioxido-λ4-sulfanyl)oxy-2,5-bis[(trioxido-λ4-sulfanyl)oxymethyl]-2-[3,4,5-tris[(trioxido-λ4-sulfanyl)oxy]-6-[(trioxido-λ4-sulfanyl)oxymethyl]oxan-2-yl]oxyoxolan-3-yl]oxy-λ4-sulfane |
InChI |
InChI=1S/C12H38O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11,13-36H,1-3H2;8*1H3/p-16 |
InChIキー |
RKZGDRZGMBUVHQ-UHFFFAOYSA-A |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])COS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


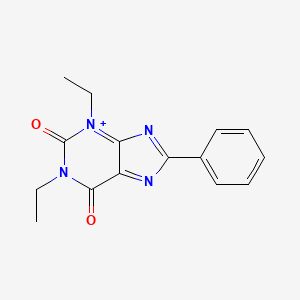
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
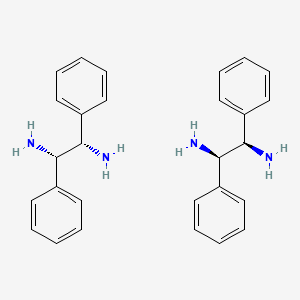


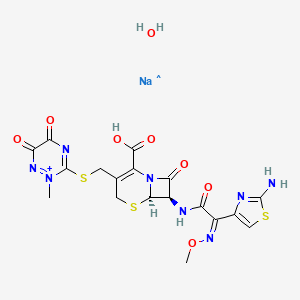

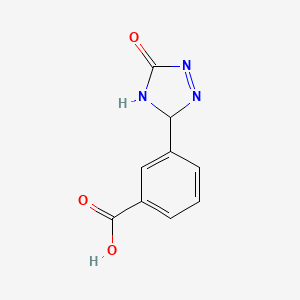
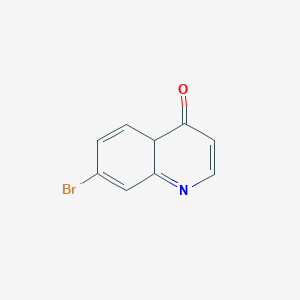

![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
